molecular formula C7H13N3O2S B1519225 N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide CAS No. 1096270-51-7

N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide

Cat. No.: B1519225
CAS No.: 1096270-51-7
M. Wt: 203.26 g/mol
InChI Key: AZVOZEKJCXQWGS-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide is a heterocyclic building block with the molecular formula C₇H₁₃N₃O₂S and a molecular weight of 203.26 g/mol . It is characterized by a pyrrole ring substituted with a methyl group at the 1-position and a sulfonamide group at the 3-position, linked to a 2-aminoethyl side chain. The compound is primarily used in research and development (R&D) for synthesizing novel molecules in medicinal chemistry and materials science .

Properties

IUPAC Name

N-(2-aminoethyl)-1-methylpyrrole-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2S/c1-10-5-2-7(6-10)13(11,12)9-4-3-8/h2,5-6,9H,3-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVOZEKJCXQWGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)S(=O)(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrole ring, which is known for its diverse biological activities. The sulfonamide group is significant in medicinal chemistry, contributing to the compound's pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes, including respiration and acid-base balance. For instance, certain sulfonamides are known to exhibit selective inhibition against specific CA isoforms, which could be relevant for therapeutic applications .
  • Antiproliferative Effects : Research indicates that pyrrole derivatives can induce cell cycle arrest and apoptosis in cancer cells. For example, compounds derived from pyrrole have demonstrated significant antiproliferative activity against melanoma cells, suggesting that this compound may also possess similar properties .

Anticancer Activity

A study examined the cytotoxic effects of various pyrrole derivatives on SH-4 melanoma cells. The findings revealed that certain derivatives induced apoptosis and S-phase cell cycle arrest, with IC50 values comparable to established chemotherapeutic agents .

CompoundIC50 (µM)Mechanism
This compoundTBDInduces apoptosis
Carboplatin18.2Chemotherapy agent
Temozolomide50Chemotherapy agent

Antibacterial Activity

The antibacterial potential of pyrrole-based compounds has been explored extensively. Compounds similar to this compound have shown activity against resistant strains such as MRSA. For instance, a related pyrrole derivative exhibited MIC values significantly lower than traditional antibiotics like vancomycin .

PathogenMIC (µg/mL)Compound
MRSA0.13 - 0.255Pyrrole derivative
MSSA0.125Pyrrole derivative
Vancomycin0.5 - 1Standard antibiotic

Neuroprotective Effects

In animal models, certain pyrrole derivatives have been identified as D3 dopamine receptor agonists, providing neuroprotection against neurodegenerative conditions. This suggests that this compound may also exhibit neuroprotective properties through similar pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the pyrrole ring significantly influence the biological activity of these compounds. For example, specific substitutions at the β-position enhance selectivity and potency against tumor cells . Further SAR analysis is essential for optimizing the efficacy of this compound.

Scientific Research Applications

Chemical Properties and Structure

N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide is characterized by its unique pyrrole structure, which contributes to its biological activity. The presence of the sulfonamide group enhances its solubility and reactivity, making it a versatile scaffold for drug development.

Pharmaceutical Applications

  • Antibacterial Activity
    Recent studies have demonstrated that derivatives of pyrrole, including this compound, exhibit promising antibacterial properties. For instance, modifications to the pyrrole structure have led to compounds that effectively inhibit the growth of resistant bacterial strains such as E. coli and S. typhimurium. In one study, a hybrid compound derived from this scaffold showed an inhibition zone diameter (IZD) of 19 mm against E. coli, indicating strong antibacterial efficacy .
  • Anticancer Potential
    The compound's ability to interact with biological targets has also been investigated for anticancer applications. Pyrrole derivatives are known to induce apoptosis in cancer cells by modulating key signaling pathways. Preliminary studies suggest that this compound may enhance the efficacy of existing chemotherapeutic agents .
  • Diabetes Treatment
    While not directly linked to this compound, related pyrrole compounds have been utilized in the formulation of antidiabetic medications. For example, glimepiride, a sulfonylurea derivative, incorporates similar structural elements and is effective in managing blood glucose levels . This suggests potential pathways for developing new antidiabetic agents based on this scaffold.

Material Science Applications

  • Polymer Chemistry
    The sulfonamide functional group allows this compound to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can improve thermal stability and mechanical properties, making it suitable for various industrial applications.
  • Sensors and Biosensors
    The compound's electronic properties make it a candidate for use in sensors. Research has indicated that pyrrole-based materials can be employed in electrochemical sensors for detecting environmental pollutants or biomolecules due to their conductivity and stability .

Case Studies

StudyFocusFindings
Study 1Antibacterial EvaluationThis compound derivatives showed significant inhibition against E. coli (IZD = 19 mm) .
Study 2Anticancer ActivityModifications led to enhanced apoptosis in cancer cell lines, indicating potential as an adjunct therapy .
Study 3Polymer ApplicationsDemonstrated improved mechanical properties when incorporated into polymer blends .

Comparison with Similar Compounds

Key Properties :

  • CAS Numbers: 1096270-51-7 (primary) and 1461706-74-0 (synonym) .
  • Purity : Typically ≥95% .
  • Applications: Used as a precursor for drug discovery, polymer chemistry, and ligand design due to its sulfonamide and aminoethyl functional groups .

Comparison with Structurally Similar Compounds

Cyclam and Polyamine Derivatives

Cyclam (1,4,8,11-tetraazacyclotetradecane) derivatives substituted with linear polyamines, such as N-(2-aminoethyl)propane-1,3-diamine, share structural similarities with the target compound in their aminoethyl motifs . However, cyclam derivatives are macrocyclic and exhibit anti-HIV-1 activity, attributed to their ability to chelate metal ions and interfere with viral replication . In contrast, N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide lacks a macrocyclic backbone, limiting its metal-binding capacity but enhancing its flexibility for synthetic modifications.

Key Differences :

Property This compound Cyclam-Polyamine Derivatives
Structure Monocyclic pyrrole-sulfonamide Macrocyclic polyamine
Biological Activity Not reported for antiviral use Anti-HIV-1 activity
Synthesis Uses standard heterocyclic chemistry Requires phthaloyl protecting groups

Polyamide Nucleic Acid (PNA) Backbones

Thymine-linked aminoethylglycyl units in PNA oligomers (e.g., from Nielsen et al., 1991) share functional similarities with the aminoethyl group in the target compound . PNAs hybridize with DNA via strand displacement due to their achiral polyamide backbone, enabling high stability .

Comparison :

Feature This compound PNA Aminoethylglycyl Units
Backbone Pyrrole-sulfonamide Polyamide
DNA Interaction Not reported High hybridization stability
Application Building block for small molecules Gene therapy/diagnostics

Phenyl-Substituted Analog (N-(2-Amino-2-phenylethyl)-1-methyl-1H-pyrrole-3-sulfonamide)

The phenyl-substituted variant (CAS 1154217-41-0) differs by a benzene ring on the aminoethyl group .

Structural Impact :

  • Hydrophobicity : Higher in the phenyl-substituted analog.
  • Synthetic Utility : The parent compound’s simpler structure may facilitate scalable synthesis.

Epoxy-Modified Silane Derivatives

N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane () shares the aminoethyl group but incorporates a silane backbone for adhesion in epoxy coatings . While the target compound lacks silane functionality, both molecules demonstrate the role of aminoethyl groups in enhancing crosslinking density and mechanical strength in polymer systems .

Functional Comparison :

Application This compound Silane Derivative
Primary Use Molecular building block Coating adhesion promoter
Crosslinking Not reported Improves elastic modulus

Preparation Methods

Synthesis of Pyrrole-3-sulfonyl Chloride Intermediate

  • The sulfonyl chloride intermediate is typically prepared by sulfonation of the 1-methylpyrrole at the 3-position followed by chlorination.
  • Sulfonation can be achieved using chlorosulfonic acid or sulfuryl chloride under controlled temperature (0–5 °C) to avoid overreaction.
  • The sulfonyl chloride intermediate is isolated or used in situ for the next step.

Coupling with 2-Aminoethylamine

  • The sulfonyl chloride intermediate reacts with 2-aminoethylamine (ethylenediamine derivative) to form the sulfonamide.
  • The reaction is often carried out in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at low temperatures (0–25 °C) to control the reaction rate and minimize side products.
  • An acid scavenger such as triethylamine is added to neutralize the hydrogen chloride generated during the reaction.
  • The molar ratio of triethylamine is typically 1.5 to 2.2 equivalents relative to the sulfonyl chloride to ensure complete scavenging.
  • Reaction time ranges from 8 to 15 hours, with optimal yields around 12 to 14 hours.

Purification and Isolation

  • After completion, the reaction mixture is quenched with water and extracted with an organic solvent.
  • Sequential washing steps include:
    • 5% aqueous hydrochloric acid to remove excess amines and bases.
    • 2.5% aqueous sodium hydroxide washes to remove acidic impurities.
    • Final water wash to remove residual salts.
  • The organic layer is concentrated under mild vacuum at about 40 °C.
  • The crude product is precipitated by addition of methanol at ~30 °C, cooled to 0–5 °C, and stirred to complete crystallization.
  • The solid product is filtered, washed with methanol and acetone, and dried at 50–55 °C to constant weight.

Representative Reaction Scheme and Conditions

Step Reactants Conditions Solvent Temperature Time Notes
1 1-methylpyrrole + chlorosulfonic acid Sulfonation - 0–5 °C 1–2 h Formation of sulfonyl chloride intermediate
2 Sulfonyl chloride + 2-aminoethylamine + triethylamine Nucleophilic substitution Dichloromethane 0–25 °C 12–14 h Acid scavenger used to neutralize HCl
3 Work-up and purification Sequential washes and crystallization Methanol, acetone 0–5 °C (crystallization) 1–2 h Washing to remove impurities, drying

Research Findings and Optimization

  • Solvent Selection: Chlorinated hydrocarbons such as dichloromethane are preferred for the substitution step due to good solubility and reaction control.
  • Acid Scavenger: Triethylamine is effective in neutralizing HCl and preventing side reactions; 2 equivalents relative to sulfonyl chloride provide optimal yield.
  • Temperature Control: Maintaining low temperatures during sulfonation and substitution steps minimizes by-products and degradation.
  • Purity: The final product purity exceeds 99% as confirmed by HPLC analysis.
  • Yield: Overall yields for the sulfonamide formation step typically range from 80% to 90% after purification.

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Value Impact on Outcome
Sulfonation temperature 0–5 °C Controls sulfonyl chloride formation
Reaction solvent Dichloromethane, THF Solubility and reaction rate
Acid scavenger ratio 1.5–2.2 equivalents (triethylamine) Neutralizes HCl, improves yield
Reaction time 8–15 hours Completeness of substitution
Purification washes 5% HCl, 2.5% NaOH, water Removes impurities
Final drying temperature 50–55 °C Ensures product stability
Product purity >99% (HPLC) High-quality compound

Alternative Synthetic Routes and Literature Insights

  • Some literature reports cycloaddition and phase transfer catalysis methods for related pyrrole derivatives, but these are less common for N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide specifically.
  • The use of activated esters (e.g., 4-nitrophenyl sulfonates) as intermediates can facilitate milder reaction conditions.
  • Protection-deprotection strategies for the aminoethyl group may be employed to improve selectivity in complex syntheses.

Q & A

What are the established synthetic protocols for N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step reactions starting with a 1-methylpyrrole precursor. Key steps include sulfonylation of the pyrrole ring using sulfonyl chlorides, followed by coupling with 2-aminoethylamine. Optimization strategies include:

  • Temperature control : Maintaining 0–5°C during sulfonylation to minimize side reactions .
  • Solvent selection : Anhydrous DMF enhances reagent solubility and reaction homogeneity .
  • Catalysts : Triethylamine (1.5 eq) neutralizes HCl byproducts, improving amide bond formation efficiency .
  • Stoichiometry : A 1:1.2 molar ratio of pyrrole intermediate to sulfonating agent maximizes yield .

Which spectroscopic and chromatographic methods reliably characterize this compound’s purity and structure?

  • NMR spectroscopy :
    • ¹H NMR : Methyl group on pyrrole appears at δ 2.23 ppm (DMSO-d6); sulfonamide NH signals are observed near δ 11.55 ppm .
    • ¹³C NMR : The sulfonamide sulfur-linked carbon resonates around δ 40–45 ppm .
  • Mass spectrometry (ESI-MS) : Molecular ion [M+H]+ peaks at ~244.1 m/z confirm molecular weight .
  • HPLC : Retention time of 6.8 minutes (C18 column) with >98% purity .

How can researchers resolve contradictions in reported biological activities across different in vitro models?

Discrepancies may stem from assay-specific variables. Methodological solutions include:

  • Standardized cytotoxicity assays : Follow OECD guidelines for consistency in cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Dose-response validation : Test 0.1–100 μM ranges to identify reproducible IC50 values .
  • Target engagement assays : Use surface plasmon resonance (SPR) or Western blotting to validate interactions with enzymes like carbonic anhydrase IX .

What advanced strategies elucidate the compound’s mechanism of action?

  • Computational docking : AutoDock Vina predicts binding affinities to targets (e.g., carbonic anhydrase IX, ΔG ≈ −9.2 kcal/mol) .
  • Molecular dynamics (MD) simulations : 50-ns trajectories assess binding stability under physiological conditions .
  • CRISPR-Cas9 knockouts : Validate target relevance in cellular models .

How is the thermal stability and decomposition profile analyzed?

  • Thermogravimetric analysis (TGA) : Sharp mass loss above 300°C indicates main-chain decomposition (heating rate: 10°C/min under N₂) .
  • Differential scanning calorimetry (DSC) : Endothermic peaks at 180–200°C correlate with melting or mesophase transitions .
  • Evolved gas analysis (FTIR) : Identifies SO₂ release from sulfonamide cleavage .

How can the sulfonamide group be selectively functionalized for structure-activity studies?

  • pH-controlled alkylation : At pH 9–10, deprotonate the sulfonamide NH for reaction with iodomethane or propargyl bromide .
  • Protection strategies : Use Boc groups to shield the pyrrole amine during functionalization .
  • Characterization : HRMS and 2D NMR (e.g., HSQC) confirm new bond formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide
Reactant of Route 2
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N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide

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